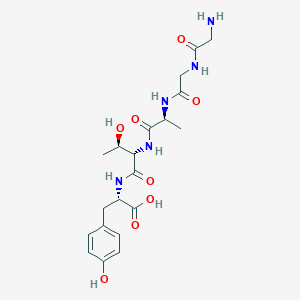

Glycylglycyl-L-alanyl-L-threonyl-L-tyrosine

Description

Properties

CAS No. |

651313-06-3 |

|---|---|

Molecular Formula |

C20H29N5O8 |

Molecular Weight |

467.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C20H29N5O8/c1-10(23-16(29)9-22-15(28)8-21)18(30)25-17(11(2)26)19(31)24-14(20(32)33)7-12-3-5-13(27)6-4-12/h3-6,10-11,14,17,26-27H,7-9,21H2,1-2H3,(H,22,28)(H,23,29)(H,24,31)(H,25,30)(H,32,33)/t10-,11+,14-,17-/m0/s1 |

InChI Key |

NTEZMRWXZSLVKV-UOHMRFDXSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)CN)O |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-alanyl-L-threonyl-L-tyrosine typically involves the stepwise condensation of the respective amino acids. The process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Each addition involves the activation of the carboxyl group of the incoming amino acid, usually with reagents like carbodiimides, followed by coupling to the amino group of the peptide chain.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that use SPPS. These machines can efficiently produce large quantities of peptides with high purity. The process involves cycles of deprotection and coupling, followed by cleavage from the resin and purification using techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-alanyl-L-threonyl-L-tyrosine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Peptide bonds are generally stable to reduction, but specific side chains can be reduced under certain conditions.

Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT).

Substitution: Reagents like carbodiimides for coupling reactions.

Major Products Formed

Oxidation: Dityrosine and other oxidative derivatives.

Reduction: Reduced forms of specific side chains.

Substitution: Modified peptides with new functional groups.

Scientific Research Applications

Glycylglycyl-L-alanyl-L-threonyl-L-tyrosine has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Mechanism of Action

The mechanism of action of Glycylglycyl-L-alanyl-L-threonyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. For example, the tyrosine residue can participate in phosphorylation events, which are crucial for signal transduction.

Comparison with Similar Compounds

Structural and Functional Insights

Backbone Flexibility: this compound’s two glycines enhance conformational flexibility, unlike rigid proline-containing peptides (e.g., ).

Hydrophobicity and Solubility :

- The tyrosine residue in Gly-Gly-Ala-Thr-Tyr contributes moderate hydrophobicity, similar to but less than tryptophan-containing analogs (e.g., ).

- Threonine’s hydroxyl group may improve water solubility, a feature shared with .

Bioactivity Potential: Peptides like and include tryptophan or histidine, which are critical for receptor binding or catalytic activity. Gly-Gly-Ala-Thr-Tyr’s simpler structure may limit such interactions.

Biological Activity

Glycylglycyl-L-alanyl-L-threonyl-L-tyrosine is a synthetic peptide that encompasses various amino acids known for their biological activities. This compound is of particular interest due to its potential therapeutic applications, including antioxidant properties, neuroprotective effects, and roles in melanogenesis. This article reviews the biological activity of this peptide, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound consists of a sequence of amino acids that contribute to its unique properties. The presence of tyrosine, an aromatic amino acid, is crucial for its bioactivity due to its ability to participate in redox reactions and radical scavenging.

Antioxidant Activity

The antioxidant capacity of peptides like this compound is primarily attributed to the presence of the phenolic group in tyrosine. Research indicates that derivatives of tyrosine exhibit significant radical scavenging abilities due to their ability to donate hydrogen atoms to free radicals. For instance, studies have shown that l-DOPA derivatives possess higher antioxidant activity compared to their l-tyrosine counterparts, indicating a structure-activity relationship where the presence of hydroxyl groups enhances radical scavenging .

| Compound | IC50 (μg/mL) | Activity Type |

|---|---|---|

| l-DOPA fatty esters | 2.08 | DPPH radical scavenging |

| Acylated hydroxytyrosol | Variable | Antioxidant |

| This compound | TBD | TBD |

Neuroprotective Effects

This compound may also exhibit neuroprotective effects, similar to those observed with l-DOPA. Research has demonstrated that l-DOPA can stimulate the production of melanin and enhance the activity of tyrosinase in melanocytes, which is crucial for protecting against oxidative stress in neuronal cells . This suggests that this compound may play a role in neuroprotection through mechanisms involving melanin synthesis and antioxidant activity.

Melanogenesis Stimulation

The compound has implications in melanogenesis, where it may enhance melanin production through the stimulation of tyrosinase activity. Studies indicate that supplementation with l-tyrosine can significantly increase melanin synthesis in cultured melanoma cells . this compound could potentially mimic these effects due to its structural similarities.

Case Studies

- Melanoma Cell Studies : In a study involving hamster melanoma cells, increasing concentrations of l-tyrosine led to enhanced melanin production and tyrosinase activity. The optimal concentration for stimulation was found to be between 200-400 μM .

- Antioxidant Efficacy : A comparative study on various tyrosine derivatives highlighted that those with longer alkyl chains exhibited enhanced radical scavenging abilities up to a certain threshold, after which the efficacy plateaued or decreased .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.